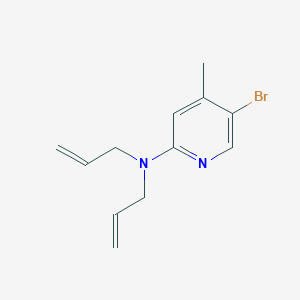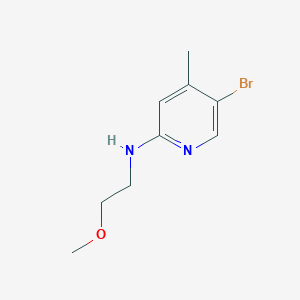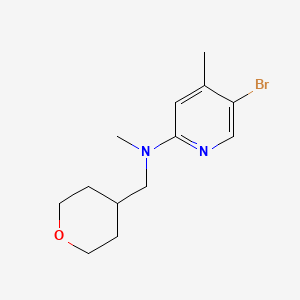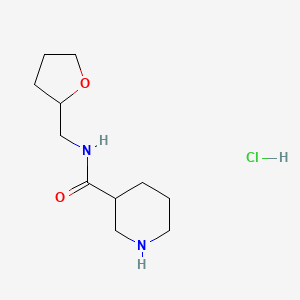
N-Allyl-5-bromo-4-methyl-2-pyridinamine
Descripción general
Descripción
N-Allyl-5-bromo-4-methyl-2-pyridinamine, also known as N-allyl-5-bromopyridin-2-amine, is a chemical compound with the molecular formula C8H9BrN2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of N-Allyl-5-bromo-4-methyl-2-pyridinamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromine atom, a methyl group, and an allyl group .Aplicaciones Científicas De Investigación
Double Bond Migration in N-Allylic Systems
A study by Krompiec et al. (2008) discusses the isomerization of N-allyl compounds, including amines, imines, amides, imides, and nitrogen-heterocycles, catalyzed by transition metal complexes. This process is essential for the synthesis of N-(1-propenyl) compounds and has been utilized for selective syntheses of enamines, enamides, and azadienes. The coordination of nitrogen atoms to metal atoms significantly influences the stereochemistry of double bond migration, highlighting the importance of N-allyl compounds in developing enantioselective syntheses (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Photochemistry of Nucleic Acid Bases and Analogues
Pollum et al. (2015) reviewed the photochemistry of nucleic acid bases and their sulfur- and nitrogen-substituted analogues, emphasizing experimental studies that provide insights into their radiative and nonradiative decay pathways. This research has implications for understanding the photodynamic properties of DNA and RNA bases, potentially aiding the development of photochemotherapeutic applications (Pollum, M., Martínez-Fernández, L., & Crespo-Hernández, C., 2015).
Regioselectivity in Radical Bromination
Thapa et al. (2014) explored the regioselectivity of bromination in unsymmetrical dimethylpyridines, demonstrating that nitrogen in the ring deactivates inductively. Their findings contribute to a better understanding of the mechanisms behind the bromination of pyridine derivatives, which is crucial for synthesizing specific brominated compounds (Thapa, R., Brown, J.D., Balestri, T., & Taylor, R., 2014).
Hybrid Catalysts in Synthesis
Parmar et al. (2023) reviewed the application of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of organocatalysts, metal catalysts, and green solvents in developing lead molecules for medicinal and pharmaceutical industries. This review highlights the versatility of pyranopyrimidine cores in drug development and their synthesis using multi-component reactions (Parmar, M.P., Vala, R.M., & Patel, H., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-methyl-N-prop-2-enylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCESFJDGEDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-5-bromo-4-methyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



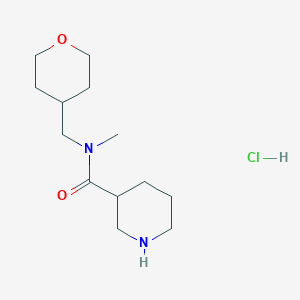

![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)
![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)

